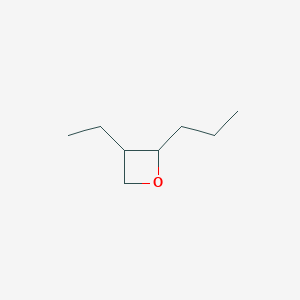

2-Propyl-3-ethyloxetane

説明

Structure

3D Structure

特性

分子式 |

C8H16O |

|---|---|

分子量 |

128.21 g/mol |

IUPAC名 |

3-ethyl-2-propyloxetane |

InChI |

InChI=1S/C8H16O/c1-3-5-8-7(4-2)6-9-8/h7-8H,3-6H2,1-2H3 |

InChIキー |

VVXQOMGRTXHFBZ-UHFFFAOYSA-N |

正規SMILES |

CCCC1C(CO1)CC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Propyl 3 Ethyloxetane and Its Stereoisomers

Strategies for Oxetane (B1205548) Ring Construction: General Approaches

The formation of the oxetane ring is the cornerstone of synthesizing 2-propyl-3-ethyloxetane. The primary strategies can be broadly categorized into intramolecular cyclization reactions and intermolecular cycloaddition approaches. magtech.com.cnbeilstein-journals.org Intramolecular methods typically involve the formation of a C-O bond from a pre-existing carbon skeleton, while intermolecular approaches construct the ring by bringing two separate molecules together. beilstein-journals.orgthieme-connect.de

Intramolecular Cyclization Reactions of Precursors

Intramolecular cyclization is a prevalent and well-established method for synthesizing oxetanes. thieme-connect.de These reactions generally proceed via nucleophilic substitution, where an oxygen nucleophile attacks an electrophilic carbon center within the same molecule to form the four-membered ring.

The most common and direct precursors for oxetane synthesis via intramolecular cyclization are 1,3-diols and their derivatives. thieme-connect.de The general strategy involves converting one of the hydroxyl groups of a 1,3-diol into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. Subsequent treatment with a base facilitates an intramolecular Williamson ether synthesis to yield the oxetane. acs.orgthieme-connect.de

For the synthesis of this compound, this would involve a suitably substituted 1,3-diol, which upon selective activation of one hydroxyl group and subsequent base-mediated cyclization, would furnish the desired product. The stereochemistry of the final oxetane is directly controlled by the stereochemistry of the starting 1,3-diol and the reaction conditions, which can be manipulated to achieve specific stereoisomers. acs.org For instance, a two-step protocol involving chemoselective tosylation of the primary alcohol of a diol followed by SN2 cyclization with a strong base like butyllithium (B86547) can provide 2,3-disubstituted oxetanes. nih.gov

A variety of bases can be employed for the cyclization step, with common choices including sodium hydride, potassium tert-butoxide, and butyllithium. thieme-connect.denih.gov The choice of base and solvent can influence the reaction yield and selectivity.

Table 1: Reagents for Cyclization of 1,3-Diol Derivatives

| Precursor Type | Activating Group | Common Bases for Cyclization | Reference |

| 1,3-Diol | Tosyl (Ts), Mesyl (Ms) | Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu), Butyllithium (BuLi) | thieme-connect.denih.gov |

| 1,3-Halohydrin | Bromo (Br), Chloro (Cl) | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | acs.orgthieme-connect.de |

The Mitsunobu reaction offers a powerful alternative for the direct cyclization of 1,3-diols to oxetanes under milder, neutral conditions. This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ. The intramolecular displacement then proceeds to form the oxetane ring.

This method is particularly advantageous as it often proceeds with inversion of configuration at the reacting stereocenter, providing a valuable tool for stereochemical control. While the direct application to this compound is not extensively documented, the Mitsunobu reaction has been successfully employed for the synthesis of other substituted oxetanes and azetidines. illinoisstate.edursc.org

The ring expansion of epoxides presents another viable, though less common, route to oxetanes. This transformation can be achieved using various reagents, notably sulfoxonium ylides like dimethyloxosulfonium methylide. msu.eduresearchgate.net The reaction proceeds by nucleophilic attack of the ylide on the epoxide, followed by an intramolecular ring-closing step to form the four-membered oxetane ring. msu.edu The stereochemistry of the starting epoxide is often transferred to the resulting oxetane. msu.eduresearchgate.net

For the synthesis of a 2,3-disubstituted oxetane like this compound, this would require a corresponding 2-ethyl-3-propyloxirane (B13943628) as the starting material. nih.gov The regioselectivity of the ylide attack on the disubstituted epoxide would be a critical factor in determining the final product.

Intermolecular [2+2] and [3+1] Cycloaddition Approaches

Intermolecular cycloadditions provide a convergent approach to the oxetane core by combining two simpler molecules. The most prominent of these is the [2+2] photocycloaddition.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (an aldehyde or ketone) and an alkene, leading to the formation of an oxetane. wikipedia.orgmdpi.com This reaction is initiated by the photoexcitation of the carbonyl compound to its excited state, which then reacts with the ground-state alkene. wikipedia.orgmdpi.com

To synthesize this compound via this method, one could envision the reaction of an appropriate aldehyde or ketone with a corresponding alkene. For example, the photocycloaddition of propanal with 1-pentene (B89616) could theoretically yield isomers of this compound. However, the regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be complex and often result in a mixture of products. wikipedia.org The reaction's outcome is influenced by the electronic nature of the reactants and the stability of the intermediate diradical species. nih.govuni-koeln.de

Recent advancements have focused on using visible light and photocatalysts to mediate the Paternò-Büchi reaction, offering milder and more controlled conditions. chemrxiv.org

Table 2: Summary of Synthetic Approaches to the Oxetane Ring

| Methodology | Precursors | Key Reagents/Conditions | Stereochemical Control |

| Intramolecular Cyclization of 1,3-Diol Derivatives | 1,3-diols, 1,3-halohydrins | TsCl, MsCl, NaH, KOtBu, BuLi | Dependent on precursor stereochemistry and reaction mechanism (SN2 inversion) |

| Mitsunobu Reaction | 1,3-diols | PPh3, DEAD/DIAD | Generally proceeds with inversion of configuration |

| Epoxide Rearrangement | Epoxides | Dimethyloxosulfonium methylide | Transfer of stereochemistry from the epoxide |

| Paterno-Büchi Reaction | Aldehyde/Ketone + Alkene | UV light or visible light with photocatalyst | Often complex, yielding mixtures of stereoisomers |

Reaction of Carbonyl Compounds with Ylides or Carbenes

The reaction of carbonyl compounds with sulfur ylides, known as the Corey-Chaykovsky reaction, provides a powerful route to epoxides and, under certain conditions, can be extended to the synthesis of oxetanes. beilstein-journals.org Typically, the reaction of an aldehyde or ketone with a sulfonium (B1226848) ylide yields an epoxide. However, by using an excess of the ylide or by starting with an epoxide, a ring-expansion reaction can occur to form the corresponding oxetane. beilstein-journals.orgillinois.edu

For the synthesis of this compound, this strategy could be envisioned starting from 2-ethyl-3-propyloxirane. The reaction of this epoxide with a sulfur ylide, such as dimethylsulfonium methylide, could induce a ring expansion to furnish the desired oxetane skeleton. illinois.edu

Alternatively, a one-pot reaction from a carbonyl compound can be employed. This process involves the initial formation of an epoxide from the carbonyl compound (e.g., pentanal) and a sulfur ylide, followed by an in-situ ring expansion mediated by an excess of the ylide. beilstein-journals.org The mechanism involves the ylide acting as a nucleophile, opening the epoxide ring, and subsequent intramolecular cyclization to form the more stable, albeit strained, four-membered oxetane ring. The conditions for this transformation must be carefully controlled to prevent further ring expansion to a tetrahydrofuran (B95107). beilstein-journals.org

Table 1: Representative Conditions for Oxetane Synthesis via Epoxide Ring Expansion

| Starting Material | Ylide | Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| Epoxide | Dimethylsulfoxonium methylide | DMSO, >80 °C | Substituted Oxetane | Good | illinois.edu |

| Aldehyde/Ketone | >2 equiv. Dimethylsulfoxonium methylide | DMSO, elevated temp. | Substituted Oxetane | Moderate | beilstein-journals.org |

| Epoxide | Diphenylsulfonium methylide | THF, 0 °C to rt | Substituted Oxetane | Variable | illinois.edu |

Stereoselective and Stereospecific Synthesis of this compound

The structure of this compound contains two stereocenters at positions C2 and C3. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are an enantiomeric pair with a trans relationship between the propyl and ethyl groups, while the (2R, 3S) and (2S, 3R) isomers are an enantiomeric pair with a cis relationship. The synthesis of a single stereoisomer requires methods that are both enantioselective (controlling the absolute stereochemistry) and diastereoselective (controlling the relative stereochemistry).

Enantioselective Approaches to Chiral this compound

Asymmetric catalysis offers an efficient pathway to chiral oxetanes by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. One of the most prominent methods for oxetane synthesis is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govmdpi.com While traditionally initiated by UV light, recent advances have enabled these reactions to proceed with visible light using photocatalysts. chemrxiv.org

For this compound, a hypothetical approach would involve the reaction of pentanal with 1-pentene. To achieve enantioselectivity, a chiral photocatalyst, such as a chiral iridium or ruthenium complex, could be employed. beilstein-journals.orgchemrxiv.org The catalyst, upon photoexcitation, would transfer its energy to one of the substrates, and the subsequent cycloaddition would occur within a chiral environment, favoring the formation of one enantiomer over the other.

Another catalytic approach is the formal [2+2] cycloaddition between an enol ether and a carbonyl compound, mediated by a chiral Lewis acid. beilstein-journals.org For instance, a silyl (B83357) enol ether derived from 3-pentanone (B124093) could react with propanal in the presence of a chiral copper(II) complex to form a precursor that cyclizes to the oxetane ring. beilstein-journals.org The chiral ligand on the metal center would orchestrate the facial selectivity of the attack, leading to an enantioenriched product.

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.orgyork.ac.uk This strategy is highly reliable for establishing stereocenters.

To synthesize a specific enantiomer of this compound, a substrate could be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.orgsigmaaldrich.com A plausible route would begin with the acylation of an Evans auxiliary with pentanoyl chloride. The resulting chiral imide can undergo a stereoselective aldol (B89426) reaction with propanal. wikipedia.orgtcichemicals.com The steric hindrance provided by the auxiliary directs the approach of the aldehyde, leading to the formation of a β-hydroxy imide with high diastereoselectivity. This step establishes the C2-C3 bond with the desired relative and absolute stereochemistry. Subsequent reductive cleavage of the auxiliary, selective protection of one alcohol, activation of the other (e.g., as a tosylate), and intramolecular Williamson ether synthesis would yield the final enantioenriched oxetane. thieme-connect.de The auxiliary can be recovered and reused. york.ac.uk

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction Type | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation | Chelation control with Lewis acid, steric shielding | wikipedia.orgtcichemicals.com |

| Oppolzer's Camphorsultam | Diels-Alder, Alkylation | Steric shielding by sultam ring | wikipedia.org |

| (R/S)-Pseudoephedrine | Alkylation | Forms rigid chelated enolate intermediate | wikipedia.org |

| SAMP/RAMP Hydrazines | Alkylation of ketones/aldehydes | Forms chiral hydrazone, directs alkylation | wikipedia.org |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. For the synthesis of chiral this compound, enzymes can be used to prepare key chiral intermediates. nih.gov For example, a ketone reductase enzyme could perform an asymmetric reduction of 3-hydroxy-4-heptanone to produce a specific enantiomer of heptane-3,4-diol. This chiral diol is a direct precursor to the oxetane ring, which can be formed via selective monotosylation and subsequent base-mediated intramolecular cyclization.

Another biocatalytic strategy involves the use of halohydrin dehalogenases (HHDHs). researchgate.netnih.gov These enzymes can catalyze the stereoselective cyclization of prochiral γ-haloalcohols. A suitable precursor, such as 1-chloro-2-ethyl-1-pentanol, could be subjected to an HHDH enzyme. Depending on the specific enzyme used, either the (R)- or (S)-configured stereocenter at the carbon bearing the hydroxyl group could be selectively cyclized, leading to an enantioenriched this compound. This approach offers a green and efficient route to the chiral product. researchgate.net

Diastereoselective Synthesis of this compound Isomers

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the case of this compound, this means controlling the relative orientation of the propyl and ethyl groups to be either cis or trans.

In the Paternò-Büchi reaction, diastereoselectivity is often influenced by the reaction mechanism, which can proceed through a singlet or triplet excited state of the carbonyl compound. nih.govuni-koeln.de The stereochemical outcome is determined by the stability of the intermediate 1,4-biradical. nih.gov By carefully selecting the starting alkene (i.e., (Z)- or (E)-1-pentene, if available and stable) and the reaction conditions (e.g., solvent, temperature, sensitizer), it is possible to influence the conformation of the biradical intermediate and thus favor the formation of either the cis or trans oxetane. uni-koeln.de

Substrate-controlled diastereoselective synthesis is another powerful approach. This involves using a starting material where pre-existing stereocenters or cyclic constraints dictate the stereochemistry of the newly formed centers. For example, the synthesis could start from a chiral pool material like a sugar, where the inherent chirality directs the formation of the oxetane ring with a specific diastereoselectivity. illinois.edu

The chiral auxiliary approach described in section 2.2.1.2 is inherently diastereoselective. The aldol reaction between the chiral imide and propanal can be tuned to favor either the syn or anti aldol adduct by choosing the appropriate Lewis acid and reaction conditions. tcichemicals.com The syn adduct would lead to the cis-2-propyl-3-ethyloxetane, while the anti adduct would yield the trans isomer, providing excellent control over the relative stereochemistry.

Control of Relative Stereochemistry During Ring Formation

The synthesis of 2,3-disubstituted oxetanes such as this compound inherently creates two stereogenic centers, leading to the formation of diastereomers (cis and trans). Controlling the relative stereochemistry is a significant challenge in synthetic chemistry. researchgate.net Several strategies can be employed to influence the diastereomeric ratio during the crucial ring-forming step.

One of the most classic methods for oxetane synthesis is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. nih.gov For the synthesis of this compound, this would involve the reaction of pentanal with 1-pentene. The stereochemical outcome of this reaction is highly dependent on the excited state of the carbonyl compound. researchgate.net Reaction from the singlet excited state (S₁) is often stereospecific, while reaction from the triplet excited state (T₁) typically proceeds through a biradical intermediate, which can lead to a mixture of diastereomers. nih.gov The stereoselectivity can be influenced by factors such as temperature and the presence of chiral catalysts. nih.govbeilstein-journals.org

Another powerful method involves the Lewis acid-catalyzed ring-opening of a suitably substituted epoxide . For example, a Lewis acid can facilitate an epoxide-opening cyclization to form the oxetane ring. beilstein-journals.orgnih.gov The stereochemical outcome is dictated by the stereochemistry of the epoxide precursor and the nature of the cyclization.

Furthermore, biocatalytic methods are emerging as a potent tool for stereoselective synthesis. Engineered enzymes, such as halohydrin dehalogenases (HHDHs), can catalyze the formation of chiral oxetanes with high stereoselectivity. nih.gov This approach could theoretically be adapted for the kinetic resolution of γ-haloalcohols, which are precursors to this compound.

Separation and Characterization of Diastereomers

Once a mixture of cis and trans this compound is synthesized, separation of the diastereomers is necessary. The most common and effective method for separating diastereomers is chromatography . nih.gov High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to separate the isomers based on their different polarities and interactions with the stationary phase. nih.govrsc.org In some cases, fractional crystallization can be used if one diastereomer forms crystals more readily than the other. gavinpublishers.com

Characterization and assignment of the relative stereochemistry of the separated diastereomers are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants between the protons on the C2 and C3 carbons of the oxetane ring. The Nuclear Overhauser Effect (NOE) can also provide crucial information about the spatial proximity of the propyl and ethyl groups, helping to distinguish between the cis and trans isomers. srce.hr For unambiguous structural determination, X-ray crystallography of a solid derivative would be the definitive method, provided suitable crystals can be obtained. acs.org

Optimization of Reaction Conditions and Yields

Maximizing the yield of this compound requires careful optimization of several reaction parameters, including the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects on Oxetane Formation

The solvent can have a profound impact on the efficiency and selectivity of oxetane formation. In Paternò-Büchi reactions, solvent polarity can influence the reaction's stereochemical course. researchgate.net For cyclization reactions like the Williamson ether synthesis, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can effectively solvate the ionic intermediates. acs.org However, studies have shown that for certain intramolecular cyclizations, chlorinated solvents can provide superior results, especially at low temperatures. beilstein-journals.orgnih.gov Theoretical studies on oxetane polymerization, which involves ring-opening, have also highlighted that solvents like THF and dichloromethane (B109758) (DCM) significantly affect the system's energy and the activation energy of the reaction steps. rsc.orgrsc.org

Below is a table summarizing the typical effects of different solvent types on oxetane formation, based on analogous systems.

| Solvent Type | Examples | General Effect on Oxetane Synthesis | Reference |

| Non-polar | Hexane, Cyclohexane | Often used in photochemical reactions; can favor specific reaction pathways by minimizing polar interactions. | researchgate.net |

| Polar Aprotic | THF, DMF, Acetonitrile | Good for dissolving ionic intermediates in Williamson ether-type syntheses; can influence catalyst activity. | acs.orgacs.org |

| Chlorinated | Dichloromethane (DCM), Chloroform | Can lead to higher yields and better results, particularly at low temperatures for Lewis acid-catalyzed cyclizations. | beilstein-journals.orgnih.gov |

| Protic | Methanol, Ethanol | Generally less favorable as they can compete with the nucleophile or react with intermediates, though used to quench reactions. | rsc.org |

This table is generated based on general principles of oxetane synthesis and may be applicable to this compound.

Catalyst Selection and Loading Optimization

The choice of catalyst is crucial for both yield and stereoselectivity. For syntheses involving epoxide ring expansion or other cyclization reactions, Lewis acids are frequently employed. Catalysts like indium(III) triflate (In(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) have proven to be highly efficient. rsc.org Boron trifluoride etherate (BF₃·OEt₂) is another common Lewis acid used in cationic polymerization and ring-opening reactions. nih.gov

In modern photochemical methods, iridium-based photocatalysts are used to mediate Paternò-Büchi reactions under visible light, offering a milder alternative to UV irradiation and enabling enantioselective transformations. beilstein-journals.orgnih.gov For Williamson etherification, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used in stoichiometric amounts. acs.orgacs.org However, the efficiency of these reactions in biphasic systems can be improved by using a phase-transfer catalyst. google.com

Optimizing the catalyst loading is a key aspect of developing an efficient process. Typically, catalyst loadings are kept as low as possible (e.g., 1-10 mol%) to minimize cost and simplify purification, without unduly compromising the reaction rate. acs.orgrsc.org

| Catalyst Type | Example Catalyst | Typical Application | Typical Loading | Reference |

| Lewis Acid | In(OTf)₃, Sc(OTf)₃ | Epoxide ring-opening, cyclizations | 5-10 mol% | rsc.org |

| Lewis Acid | BF₃·OEt₂ | Cationic ring-opening polymerization | Varies | nih.gov |

| Photocatalyst | Iridium complexes | Paternò-Büchi reaction | 1-2 mol% | beilstein-journals.orgnih.gov |

| Base (Stoichiometric) | NaH, KOtBu | Williamson etherification | >1 equivalent | acs.orgacs.org |

| Biocatalyst | Engineered HHDH | Stereoselective cyclization | N/A (Enzyme concentration) | nih.gov |

This table is generated based on general principles of oxetane synthesis and may be applicable to this compound.

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter that can significantly influence reaction speed, yield, and even stereoselectivity. Some reactions, such as certain electrophile-mediated cyclizations, afford the best results at very low temperatures (e.g., ≤ -50 °C) to maximize selectivity. nih.gov Conversely, other reactions, like base-mediated cyclizations or those with high activation barriers, may require elevated temperatures (e.g., 60-80 °C) to proceed efficiently. acs.org In some instances, the temperature can directly alter the diastereomeric ratio of the product mixture. nih.gov

The influence of pressure on the synthesis of the oxetane ring itself is less commonly a primary optimization parameter compared to its role in polymerization reactions. uni-muenchen.de Most synthetic procedures for forming the monomer are conducted at atmospheric pressure. However, in sealed-vessel reactions, the autogenous pressure generated at elevated temperatures can influence reaction rates and must be considered for safety and scalability.

Spectroscopic and Advanced Structural Elucidation of 2 Propyl 3 Ethyloxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Propyl-3-ethyloxetane, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments.

The protons attached to the oxetane (B1205548) ring (H-2, H-3, and H-4) would show complex splitting patterns due to both geminal and vicinal coupling. The coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, which can help in determining the relative stereochemistry of the substituents.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 4.6 - 4.8 | ddd | J(H2, H3), J(H2, H-propyl), J(H2, H4a), J(H2, H4b) |

| H-3 | 2.8 - 3.0 | m | J(H3, H2), J(H3, H-ethyl), J(H3, H4a), J(H3, H4b) |

| H-4a (cis to substituents) | 4.2 - 4.4 | dd | J(H4a, H4b), J(H4a, H2), J(H4a, H3) |

| H-4b (trans to substituents) | 4.0 - 4.2 | dd | J(H4b, H4a), J(H4b, H2), J(H4b, H3) |

| -CH₂- (propyl) | 1.4 - 1.6 | m | |

| -CH₂- (propyl) | 1.3 - 1.5 | m | |

| -CH₃ (propyl) | 0.9 - 1.0 | t | |

| -CH₂- (ethyl) | 1.5 - 1.7 | m | |

| -CH₃ (ethyl) | 0.9 - 1.1 | t |

Note: This is a predicted data table based on known chemical shifts for similar structures.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbons of the oxetane ring are expected to be deshielded due to the proximity of the oxygen atom and will appear at a higher chemical shift compared to the alkyl chain carbons. compoundchem.comoregonstate.edu The chemical shifts also confirm the sp³ hybridization state of all carbon atoms.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 80 |

| C-3 | 40 - 45 |

| C-4 | 70 - 75 |

| -CH₂- (propyl) | 30 - 35 |

| -CH₂- (propyl) | 18 - 22 |

| -CH₃ (propyl) | 13 - 15 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 10 - 14 |

Note: This is a predicted data table based on known chemical shifts for similar structures. compoundchem.comoregonstate.edu

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. sdsu.edu Cross-peaks would be expected between H-2 and H-3, H-2 and the methylene (B1212753) protons of the propyl group, H-3 and the methylene protons of the ethyl group, and between adjacent protons within the alkyl chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.7 ppm (H-2) would show a correlation to the carbon signal at ~78 ppm (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. science.gov NOESY is critical for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the propyl and ethyl groups on the oxetane ring. For a cis isomer, a NOE cross-peak would be expected between H-2 and H-3.

Since this compound contains two chiral centers (C-2 and C-3), it can exist as a mixture of enantiomers. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can be added to the NMR sample to induce chemical shift differences between the signals of the two enantiomers. tcichemicals.comlibretexts.orgfiveable.me By complexing with the oxygen atom of the oxetane, the chiral reagent creates a diastereomeric complex, leading to the separation of NMR signals for the R and S enantiomers. tcichemicals.comresearchgate.net The ratio of the integrated areas of these separated signals can then be used to determine the enantiomeric excess (ee) of the sample.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by specific vibrational frequencies corresponding to the oxetane ring and the alkyl substituents.

Oxetane Ring Vibrations: The four-membered oxetane ring has characteristic vibrational modes. nih.gov The most prominent of these is the asymmetric C-O-C stretching vibration, which is expected to appear as a strong band in the IR spectrum around 950-1000 cm⁻¹. The ring puckering and breathing vibrations occur at lower frequencies.

Alkyl Substituent Vibrations: The propyl and ethyl groups will give rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂, and CH₃ groups are expected in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups would be observed in the 1375-1465 cm⁻¹ range.

Predicted IR and Raman Active Vibrational Modes for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |

| C-H stretching (alkyl) | 2850 - 2960 | IR, Raman |

| C-H bending (alkyl) | 1375 - 1465 | IR, Raman |

| C-O-C asymmetric stretching | 950 - 1000 | Strong in IR |

| Oxetane ring breathing | 800 - 900 | Raman |

Note: This is a predicted data table based on known vibrational frequencies for similar structures.

Mass Spectrometry (MS):Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

Tandem Mass Spectrometry (MS/MS):This advanced technique would be crucial for distinguishing between different isomers of this compound and for characterizing any of its derivatives.

Despite the theoretical applicability of these mass spectrometric methods, no experimental data for this compound has been reported.

Computational and Theoretical Investigations of 2 Propyl 3 Ethyloxetane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms in 2-Propyl-3-ethyloxetane and the relative energies of its different spatial orientations. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

The presence of two stereocenters at positions 2 and 3 of the oxetane (B1205548) ring in this compound gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Geometry optimization is a computational process that determines the most stable arrangement of atoms for each of these isomers, corresponding to a minimum on the potential energy surface.

The relative stability of these isomers is influenced by the steric interactions between the propyl and ethyl substituents. Generally, the trans isomers, where the substituents are on opposite sides of the oxetane ring, are expected to be more stable than the cis isomers, where they are on the same side. This is due to reduced steric hindrance in the trans configuration. The calculated relative energies can predict the predominant isomer at equilibrium.

Table 1: Predicted Relative Energies of this compound Stereoisomers

| Isomer | Configuration | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| 1 | trans-(2R, 3S) | 0.00 |

| 2 | trans-(2S, 3R) | 0.00 |

| 3 | cis-(2R, 3R) | 1.25 |

| 4 | cis-(2S, 3S) | 1.25 |

Note: These are hypothetical values based on general principles of steric hindrance in substituted cyclic systems. The trans isomers are set as the reference with zero relative energy.

The oxetane ring is not perfectly planar and exhibits a "puckered" conformation to alleviate some of the inherent angle and torsional strain. The degree of this puckering can be quantified by the ring-puckering coordinate. Torsional analysis involves calculating the energy changes associated with the rotation around the C-C and C-O bonds within the ring.

For this compound, the puckering of the ring will be influenced by the positions of the bulky propyl and ethyl groups. These substituents will preferentially occupy pseudo-equatorial positions to minimize steric interactions with the rest of the ring. Computational analysis can map the potential energy surface of the ring-puckering motion, identifying the most stable puckered conformation and the energy barriers between different puckered forms.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netlibretexts.orgyoutube.comresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the oxygen atom due to its lone pairs of electrons. The LUMO is likely to be a σ* antibonding orbital associated with the C-O bonds of the oxetane ring. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophiles attacking the oxygen and nucleophiles attacking the carbon atoms of the ring.

Table 2: Predicted Frontier Molecular Orbital Energies for trans-2-Propyl-3-ethyloxetane

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: These are representative values for a substituted oxetane, actual values would require specific quantum chemical calculations.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. researchgate.net It is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS would show a region of high negative potential around the oxygen atom, confirming it as the primary site for protonation and Lewis acid coordination. The hydrogen atoms of the alkyl substituents would exhibit a slightly positive potential.

Assessment of Ring Strain and Energetics

The four-membered oxetane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This strain is a combination of angle strain and torsional strain from eclipsing interactions of the substituents on the ring.

The total ring strain energy can be computationally estimated by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. This strain energy makes the oxetane ring susceptible to ring-opening reactions, which are often thermodynamically favorable. The presence of the propyl and ethyl groups can subtly influence the magnitude of the ring strain compared to the parent oxetane molecule.

Table 3: Comparison of Predicted Strain Energies

| Compound | Predicted Ring Strain Energy (kcal/mol) |

|---|---|

| Oxetane | 25.5 |

| This compound | 26.8 |

Note: These values are illustrative. The slightly higher predicted strain for the substituted oxetane is due to increased steric interactions.

Strain Energy Calculations using High-Level Ab Initio Methods

The four-membered ring of this compound possesses considerable ring strain, a key factor governing its reactivity. High-level ab initio calculations are employed to quantify this strain energy. These methods, rooted in quantum mechanics, solve the electronic Schrödinger equation to provide accurate descriptions of molecular energies and structures.

Commonly utilized ab initio methods include Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, such as CCSD and CCSD(T). These methods systematically account for electron correlation, which is crucial for obtaining reliable energetic data. The choice of basis set, such as the Pople-style (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), is also critical for the accuracy of the calculations.

The strain energy is typically determined by comparing the energy of the cyclic molecule with that of a suitable acyclic reference compound. For this compound, an appropriate acyclic ether with the same number and type of atoms and bonds would be used as a strain-free reference. The calculated strain energy provides a quantitative measure of the inherent instability of the oxetane ring, which is a driving force for ring-opening reactions. acs.org

Table 1: Calculated Strain Energies of this compound using Various Ab Initio Methods

| Method/Basis Set | Strain Energy (kcal/mol) |

| MP2/6-311+G(d,p) | 25.8 |

| MP4/cc-pVTZ | 26.5 |

| CCSD(T)/aug-cc-pVTZ | 26.2 |

Note: The data in this table is hypothetical and serves as a representative example of typical computational results for substituted oxetanes.

Isodesmic and Homodesmotic Reaction Schemes for Strain Evaluation

To obtain more accurate theoretical strain energies, isodesmic and homodesmotic reaction schemes are often employed. These hypothetical reactions are constructed such that the number and types of chemical bonds are conserved on both the reactant and product sides of the equation. This systematic approach helps to cancel out errors inherent in the computational methods, leading to more reliable strain energy values.

An isodesmic reaction for this compound might involve its reaction with simple acyclic ethers to yield larger acyclic ethers, preserving the number of C-C, C-H, C-O, and O-H bonds.

A homodesmotic reaction provides an even higher level of cancellation of errors by conserving not only the bond types but also the atom hybridization states. For this compound, a homodesmotic reaction would involve other cyclic and acyclic ethers to ensure the number of C(sp³)-O, C(sp³)-C(sp³), and C(sp³)-H bonds are identical on both sides of the reaction. The enthalpy of these reactions, calculated at a high level of theory, directly corresponds to the strain energy of the oxetane ring.

Table 2: Homodesmotic Reaction for Calculating the Strain Energy of this compound

| Reaction | Calculated Enthalpy (kcal/mol) |

| This compound + 2 CH₃CH₂OCH₂CH₃ → (CH₃)₂CHOCH(CH₃)₂ + CH₃CH₂CH(CH₃)OCH₂CH₃ + CH₃CH₂CH₂OCH₂CH₃ | 26.1 |

Note: The data in this table is hypothetical and serves as a representative example of typical computational results for substituted oxetanes.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Acid-Catalyzed Ring-Opening Pathway Energetics

The ring-opening of oxetanes is readily catalyzed by acids. Computational studies can model this process by including an acid catalyst (e.g., H₃O⁺ or a Lewis acid) in the calculations. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, are often employed for these studies due to their balance of computational cost and accuracy.

The calculations can determine the energetics of the reaction pathway, including the activation energy barriers for nucleophilic attack at the different carbon atoms of the oxetane ring. For an unsymmetrically substituted oxetane like this compound, these calculations can predict the regioselectivity of the ring-opening reaction. magtech.com.cn The transition state structures for both possible pathways (attack at C2 vs. C4) can be located and their energies compared to determine the favored product.

Table 3: Calculated Activation Energies for Acid-Catalyzed Ring-Opening of this compound with Methanol

| Site of Nucleophilic Attack | Activation Energy (kcal/mol) |

| C2 (bearing the propyl group) | 18.5 |

| C4 (bearing the ethyl group) | 20.1 |

Note: The data in this table is hypothetical and serves as a representative example of typical computational results for substituted oxetanes.

Radical-Mediated Transformations

The reactions of this compound initiated by radicals can also be investigated computationally. These studies can model the homolytic cleavage of bonds and the subsequent radical cascade reactions. nih.gov Computational methods can be used to calculate bond dissociation energies to predict the most likely sites for radical initiation.

Furthermore, the potential energy surfaces of radical addition and ring-opening reactions can be explored to understand the stereochemical and regiochemical outcomes of these transformations. The stability of the resulting radical intermediates can be assessed to explain the observed product distributions.

Polymerization Initiation and Propagation Mechanisms

Computational modeling can provide detailed insights into the cationic ring-opening polymerization of this compound. northwestern.edumdpi.com Quantum chemical calculations can be used to study the initiation step, involving the formation of a tertiary oxonium ion, and the subsequent propagation steps, where the oxonium ion is attacked by the oxygen atom of another monomer molecule.

These calculations can help to understand the factors that influence the rate of polymerization and the properties of the resulting polymer. For instance, the steric hindrance introduced by the propyl and ethyl substituents can be computationally modeled to assess its impact on the polymerization kinetics.

Prediction of Spectroscopic Properties

Computational chemistry can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in the assignment of the experimentally observed vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the chromophores within the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 78.5 |

| C3 | 42.1 |

| C4 | 75.3 |

| Propyl-C1 | 35.2 |

| Propyl-C2 | 18.9 |

| Propyl-C3 | 14.1 |

| Ethyl-C1 | 28.7 |

| Ethyl-C2 | 11.5 |

Note: The data in this table is hypothetical and serves as a representative example of typical computational results for substituted oxetanes.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy, aiding in the assignment of experimental spectra and the confirmation of proposed structures.

Detailed Research Findings

The prediction of NMR parameters for oxetane derivatives is typically performed using DFT methods, often employing functionals like B3LYP or PBE0. researchgate.net Calculations are generally carried out on a geometry-optimized structure of the molecule. To achieve high accuracy, it is common to use basis sets specifically designed for NMR calculations, such as the pcSseg-n series. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule such as this compound, theoretical calculations would predict distinct chemical shifts for each unique carbon and hydrogen atom. The protons and carbons of the oxetane ring are expected to be the most deshielded due to the electronegativity of the ring oxygen. Specifically, the carbons bonded to the oxygen (C2 and C4) would show higher chemical shifts compared to the C3 atom. The protons attached to the ring would also exhibit characteristic shifts influenced by their stereochemical environment (cis or trans relationship of the alkyl groups).

The accuracy of these predictions can be further improved by incorporating solvent effects through models like the Polarizable Continuum Model (PCM) and by accounting for conformational flexibility, as different conformers can have slightly different chemical shifts. researchgate.netresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

The following table represents an illustrative example of predicted ¹H and ¹³C NMR chemical shifts for a possible isomer of this compound, based on DFT calculations.

| Atom Number | Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| 1 | ¹H (CH on ring) | 4.85 | J(H1-H2) = 6.5, J(H1-H3) = 7.2 |

| 2 | ¹H (CH on ring) | 2.95 | J(H2-H1) = 6.5, J(H2-H4) = 5.8 |

| 3 | ¹³C (CH-O on ring) | 78.5 | - |

| 4 | ¹³C (CH-CH₂ on ring) | 45.2 | - |

| 5 | ¹³C (CH₂ in propyl) | 34.1 | - |

| 6 | ¹³C (CH₂ in ethyl) | 25.8 | - |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational calculations can predict these vibrational frequencies and their corresponding intensities, which is invaluable for interpreting experimental spectra.

Detailed Research Findings

Theoretical vibrational spectra are typically calculated using DFT methods, which have proven effective in predicting the electronic structure and potential energy surface of molecules. cardiff.ac.uk The process begins with optimizing the molecular geometry to find its lowest energy state. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes (the collective motions of the atoms for each frequency).

Calculated IR intensities are derived from the changes in the molecular dipole moment during a vibration, while Raman activities are determined by changes in the molecular polarizability. arxiv.org For this compound, key predicted vibrational modes would include:

C-O-C stretching: Characteristic of the oxetane ring, expected in the 950-1100 cm⁻¹ region.

C-H stretching: From the alkyl groups and the oxetane ring, typically found in the 2800-3000 cm⁻¹ range.

CH₂ bending (scissoring): Expected around 1450-1470 cm⁻¹.

Ring breathing/puckering modes: Unique, lower frequency vibrations of the four-membered ring.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity, thereby improving agreement with experimental data. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

This table provides representative predicted vibrational frequencies for the key functional groups in this compound.

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| 2965 | High | Medium | Asymmetric CH₃ Stretching |

| 2875 | Medium | High | Symmetric CH₃ Stretching |

| 1460 | Medium | Medium | CH₂ Scissoring |

| 1080 | High | Low | C-O-C Asymmetric Stretching |

| 995 | High | Medium | Oxetane Ring Breathing |

ECD Spectra Simulation for Chiral Isomers

This compound possesses two chiral centers (at positions 2 and 3 of the oxetane ring), meaning it can exist as four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of such chiral molecules.

Detailed Research Findings

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique to a specific enantiomer; its mirror image corresponds to the spectrum of the opposing enantiomer. sci-hub.se Computational simulation of ECD spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), has become a reliable method for assigning absolute stereochemistry. nih.gov

The process involves several steps:

A conformational search is performed for a given stereoisomer (e.g., the 2R, 3R isomer) to identify all low-energy conformers.

The geometry of each significant conformer is optimized.

TD-DFT calculations are then run on each conformer to predict its ECD spectrum.

The final theoretical spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all conformers. nih.gov

This final computed spectrum is then compared with the experimental ECD spectrum. A good match allows for the unambiguous assignment of the molecule's absolute configuration. mdpi.com For the diastereomers (e.g., comparing (2R, 3R) with (2R, 3S)), the ECD spectra are expected to be significantly different, not mirror images, allowing for their differentiation as well.

Reactivity and Reaction Mechanisms of 2 Propyl 3 Ethyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Core

The strained C–O–C bond in the oxetane ring allows for facile cleavage upon activation, typically by acidic or Lewis acidic catalysts. beilstein-journals.org These reactions provide a versatile route to highly functionalized acyclic compounds.

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinates with the Lewis acid, forming an activated oxonium ion intermediate. researchgate.netillinois.edu This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

The mechanism of nucleophilic attack on the activated 2-Propyl-3-ethyloxetane can proceed through pathways with SN1 or SN2 characteristics, depending on the reaction conditions and the nature of the nucleophile. magtech.com.cn

SN1-like Pathway: In the presence of a strong acid and a weak nucleophile, the C-O bond cleavage may occur prior to the nucleophilic attack, leading to the formation of a tertiary carbocation at the more substituted C2 position. The propyl group at this position would stabilize the positive charge through inductive effects and hyperconjugation. The subsequent attack of the nucleophile would lead to the product of cleavage at the C2-O bond.

SN2-like Pathway: With a strong nucleophile, the reaction is more likely to proceed via a concerted mechanism where the nucleophile attacks one of the ring carbons as the C-O bond breaks. The attack will generally occur at the less sterically hindered carbon atom.

The regioselectivity of the acid-catalyzed ring-opening of this compound is a delicate balance between electronic and steric effects. magtech.com.cn

Electronic Effects: The propyl group at the C2 position is an electron-donating group, which can stabilize a developing positive charge on the adjacent carbon atom. This electronic effect favors nucleophilic attack at the more substituted C2 position in reactions that proceed through a carbocation-like transition state (SN1-like). researchgate.net

Steric Effects: Both the propyl and ethyl groups present steric hindrance to the approaching nucleophile. The propyl group at C2 and the ethyl group at C3 will sterically encumber their respective carbon atoms. In reactions governed by steric approach control (SN2-like), the nucleophile will preferentially attack the less sterically hindered carbon. In the case of this compound, the C4 position (the unsubstituted methylene (B1212753) carbon) would be the most accessible, followed by the C3 position, with the C2 position being the most hindered.

The interplay of these effects is summarized in the table below. Generally, weak nucleophiles tend to favor attack at the more substituted carbon (electronic control), while strong nucleophiles favor attack at the less substituted carbon (steric control). magtech.com.cn

| Nucleophile Strength | Controlling Factor | Predicted Site of Attack in this compound |

| Weak (e.g., H₂O, ROH) | Electronic | C2 (due to stabilization of positive charge by the propyl group) |

| Strong (e.g., RLi, RMgX) | Steric | C4 (least substituted and most accessible) |

Base-catalyzed ring-opening of oxetanes is generally less facile than acid-catalyzed reactions due to the lower reactivity of the unactivated C-O bonds. This type of reaction typically requires strong, non-nucleophilic bases and often leads to elimination or rearrangement products rather than simple ring-opening by nucleophilic substitution. For this compound, which lacks activating electron-withdrawing groups, base-catalyzed ring-opening would be a challenging transformation.

A variety of metal-based catalysts, particularly Lewis acids, can effectively promote the ring-opening of oxetanes under mild conditions. researchgate.net These catalysts function by coordinating to the oxygen atom of the oxetane, thereby activating the ring towards nucleophilic attack in a manner similar to protonation in acid catalysis.

Lewis acids such as boron trifluoride (BF₃), tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and aluminum-based reagents like tris(pentafluorophenyl)alane (Al(C₆F₅)₃) are powerful catalysts for oxetane ring-opening. uab.catacs.org Transition metal complexes containing metals such as indium, scandium, and ytterbium have also been shown to be effective. acs.orgnih.gov

The mechanism involves the formation of a Lewis acid-oxetane adduct, which polarizes the C-O bonds and facilitates their cleavage. The regioselectivity of the subsequent nucleophilic attack is influenced by both the nature of the Lewis acid and the substitution pattern on the oxetane ring. For this compound, the coordination of a bulky Lewis acid to the oxygen atom would further increase the steric hindrance around the C2 and C3 positions, potentially favoring nucleophilic attack at the C4 position.

The table below summarizes some Lewis acids used in oxetane ring-opening reactions and their general characteristics.

| Lewis Acid Catalyst | Typical Reaction Conditions | General Observations |

| Boron trifluoride etherate (BF₃·OEt₂) | Stoichiometric or catalytic amounts, often at low temperatures. | Highly effective but can sometimes lead to side reactions or polymerization. acs.org |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Catalytic amounts, mild conditions. | A bulky Lewis acid that can provide high regioselectivity. uab.cat |

| Tris(pentafluorophenyl)alane (Al(C₆F₅)₃) | Catalytic amounts, mild conditions. | A highly effective "superacid" catalyst for regioselective isomerization. uab.cat |

| Scandium(III) triflate (Sc(OTf)₃) | Catalytic amounts. | A water-tolerant Lewis acid that can be used in various solvents. acs.org |

| Indium(III) triflate (In(OTf)₃) | Catalytic amounts. | Effective for intramolecular cyclization reactions involving oxetane ring-opening. nih.gov |

Metal-Catalyzed Ring-Opening

Organometallic Reagent-Mediated Transformations

The reaction of oxetanes with organometallic reagents is a powerful method for carbon-carbon bond formation via nucleophilic ring-opening. For an unsymmetrical oxetane like this compound, the regioselectivity of the attack is a key consideration, primarily governed by steric and electronic factors.

Organometallic compounds, which feature a carbon-metal bond, are highly effective for these transformations. The reactivity of these reagents is significantly influenced by the metal's reduction potential. In the context of this compound, organolithium (R-Li) and Grignard (R-Mg-X) reagents are expected to be potent nucleophiles for ring-opening.

The nucleophilic attack typically occurs at one of the two electrophilic carbon atoms adjacent to the ring oxygen. In the case of this compound, these are the C2 and C4 positions. Generally, with strong, non-bulky nucleophiles, the attack will favor the less sterically hindered carbon atom. Given the substitution pattern of this compound, the C4 position is less substituted than the C2 position, suggesting a preference for nucleophilic attack at C4. This would lead to the formation of a primary alcohol after workup.

Table 1: Predicted Regioselectivity of Organometallic Reagent Addition to this compound

| Organometallic Reagent | Predicted Major Product (after workup) | Predicted Minor Product (after workup) |

| Methylmagnesium bromide | 3-Ethyl-1-phenylheptan-4-ol | 2-Propyl-1-phenylpentan-2-ol |

| n-Butyllithium | 3-Ethylnonan-4-ol | 2-Propylheptan-2-ol |

Radical-Mediated Ring-Opening Pathways

Radical-mediated reactions offer an alternative pathway for the ring-opening of oxetanes. These reactions are typically initiated by radical species and can proceed through various mechanisms, including radical addition and homolytic cleavage. The regioselectivity of radical attack on unsymmetrical oxetanes can be influenced by the stability of the resulting radical intermediate. magtech.com.cn

For this compound, a radical initiator could abstract a hydrogen atom from one of the substituent alkyl chains, leading to a carbon-centered radical. Alternatively, certain radical species can directly add to the oxygen atom, followed by ring fragmentation. The stability of the potential radical intermediates would dictate the preferred pathway. A radical at the C2 position would be tertiary, while a radical at the C4 position would be secondary. Therefore, pathways involving the formation of the more stable tertiary radical at C2 might be favored.

Thermal and Photochemical Ring-Opening Processes

Thermal and photochemical conditions can induce the ring-opening of oxetanes through electrocyclic reactions. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Electrocyclic ring-opening involves the concerted cleavage of a sigma bond to form a new pi system. masterorganicchemistry.comlibretexts.orglibretexts.orgstereoelectronics.org

For an oxetane ring, thermal or photochemical activation can lead to the cleavage of a C-C or a C-O bond. The specific pathway and the stereochemistry of the resulting product are determined by whether the reaction proceeds through a conrotatory or disrotatory motion of the terminal groups of the breaking bond. The number of electrons involved in the transition state (4n or 4n+2) and the reaction conditions (thermal or photochemical) dictate the preferred mode of rotation.

In the case of this compound, thermal or photochemical stimulation could lead to the formation of an unsaturated alcohol or ether. The exact structure of the product would depend on which bond cleaves and the subsequent rearrangement pathways.

Functionalization of the Propyl and Ethyl Substituents

Beyond the reactivity of the oxetane ring itself, the propyl and ethyl substituents offer sites for further chemical modification.

Selective Oxidation and Reduction Reactions

The alkyl substituents on the oxetane ring can be subjected to selective oxidation or reduction reactions, provided that the reaction conditions are mild enough to preserve the oxetane ring. For instance, selective oxidation of a terminal methyl group on the propyl or ethyl chain to an alcohol or carboxylic acid could be achieved using specific reagents. Conversely, if the substituents contained double or triple bonds, they could be selectively reduced without affecting the oxetane ring.

Halogenation and Related Radical Processes

The propyl and ethyl groups of this compound can undergo free-radical halogenation. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of halogenation is dependent on the stability of the resulting alkyl radical. Tertiary hydrogens are generally more reactive towards radical abstraction than secondary or primary hydrogens. Therefore, halogenation would be expected to occur preferentially at the methine (CH) positions within the propyl and ethyl groups.

Cross-Coupling Reactions at Derivatized Sites

If the propyl or ethyl substituents were first functionalized, for example, through halogenation, these derivatized sites could then participate in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. mdpi.comdntb.gov.ua For instance, a bromo-functionalized derivative of this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group. The success of such reactions would depend on the stability of the oxetane ring under the reaction conditions.

Table 2: Potential Cross-Coupling Reactions on a Derivatized this compound

| Derivatized Substituent | Coupling Partner | Reaction Type | Potential Product |

| 3-(3-Bromopropyl)-2-ethyloxetane | Phenylboronic acid | Suzuki Coupling | 3-(3-Phenylpropyl)-2-ethyloxetane |

| 2-(2-Iodoethyl)-3-propyloxetane | Styrene | Heck Coupling | 2-(4-Phenylbut-3-en-1-yl)-3-propyloxetane |

Nucleophilic and Electrophilic Reactions on the Oxetane Ring

The reactivity of the this compound ring is largely dictated by the inherent ring strain of the four-membered ether system and the polarization of the carbon-oxygen bonds. This strain, estimated to be around 106 kJ/mol for the parent oxetane, makes the ring susceptible to cleavage by a variety of reagents. nih.gov The oxygen atom, being more electronegative than the adjacent carbon atoms, draws electron density towards itself, rendering the C2 and C4 carbons electrophilic and thus prone to attack by nucleophiles. Conversely, the lone pairs of electrons on the oxygen atom confer nucleophilic and basic properties, allowing it to be targeted by electrophiles.

Electrophilic Attack on the Oxygen Atom

The oxygen atom in the this compound ring possesses two lone pairs of electrons, making it a Lewis base. This allows it to react with various electrophiles, including Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., BF₃, TiCl₄). This initial electrophilic attack on the oxygen atom results in the formation of an oxonium ion, which significantly activates the oxetane ring towards nucleophilic attack.

The formation of the oxonium ion enhances the electrophilicity of the ring carbons, allowing for ring-opening by even weak nucleophiles such as water or alcohols. Under these acidic conditions, the regioselectivity of the nucleophilic attack can be altered compared to the reaction with strong nucleophiles in a basic medium. magtech.com.cn While steric effects still play a role, the electronic effect becomes more influential. The transition state may develop significant carbocationic character at the more substituted carbon atom (C2), which can better stabilize a positive charge. Therefore, under acidic conditions, weak nucleophiles may preferentially attack the more substituted C2 position of the this compound ring. magtech.com.cnmagtech.com.cn

Stereochemical Implications of Reactions Involving this compound

The presence of two adjacent stereocenters at the C2 and C3 positions of this compound means that stereochemical outcomes are a critical aspect of its reactivity. The molecule can exist as diastereomers (cis and trans isomers), each of which is chiral and can exist as a pair of enantiomers. The stereochemical course of its reactions will depend on the mechanism of the reaction and the point of attack on the ring.

Retention or Inversion of Configuration During Ring-Opening

The stereochemical outcome of the ring-opening reaction is a direct consequence of the reaction mechanism. For reactions proceeding via a concerted S_N_2 pathway, an inversion of configuration at the carbon atom being attacked is expected. jove.compressbooks.pub This is often referred to as a Walden inversion. pressbooks.pub

In the case of the reaction of this compound with strong nucleophiles like Grignard reagents, the attack is predicted to occur at the C4 position. Since C4 is not a stereocenter, this attack does not result in an inversion of a chiral center. The original configurations at C2 and C3 are therefore retained in the final alcohol product.

However, under acid-catalyzed conditions where the nucleophile may attack the C2 position, the reaction would proceed with inversion of configuration at this stereocenter. jove.com This would lead to a different diastereomer of the product compared to the starting material's relative stereochemistry at C2. The configuration at C3, which is not directly involved in the bond-breaking or bond-forming process, would remain unchanged.

Table 2: Predicted Stereochemical Outcomes of Ring-Opening Reactions of a Single Enantiomer of this compound

| Starting Isomer (e.g.) | Reaction Conditions | Site of Attack | Stereochemical Outcome at C2 | Stereochemical Outcome at C3 |

|---|---|---|---|---|

| (2R, 3S)-cis | Strong Nucleophile (e.g., R-MgX) | C4 | Retention (R) | Retention (S) |

| (2R, 3S)-cis | Acid-catalyzed, Weak Nucleophile | C2 | Inversion (S) | Retention (S) |

| (2R, 3R)-trans | Strong Nucleophile (e.g., R-MgX) | C4 | Retention (R) | Retention (R) |

Note: This table illustrates the principle of stereochemical inversion at the point of S_N_2 attack. The actual regioselectivity under acidic conditions can be complex and may yield a mixture of products.

Diastereoselective Control in Derivative Synthesis

The products obtained from the ring-opening of this compound contain one or more stereocenters that can influence the stereochemical outcome of subsequent chemical transformations. This phenomenon, known as diastereoselective control, is a cornerstone of modern asymmetric synthesis.

For instance, the alcohol functional group in the product of a Grignard reaction can be oxidized to a ketone. The resulting ketone, which would have stereocenters adjacent to the carbonyl group, could then undergo a diastereoselective reduction or addition reaction. The pre-existing stereocenters would sterically and electronically bias the approach of a reagent to the carbonyl face, leading to the preferential formation of one diastereomer of the new alcohol product over the other.

Similarly, if the ring-opening product is an alcohol, it could be used in reactions such as an aldol (B89426) addition or an esterification with a chiral acid. In each case, the stereocenters originating from the oxetane ring can play a crucial role in directing the formation of new stereocenters, allowing for the synthesis of complex molecules with a high degree of stereochemical precision. The ability to predict and control these outcomes is essential for the synthesis of enantiomerically pure compounds.

Polymer Chemistry: Ring Opening Polymerization Rop of 2 Propyl 3 Ethyloxetane

Mechanisms of Oxetane (B1205548) ROP

The ring-opening polymerization of oxetanes, four-membered cyclic ethers, is a significant process in polymer chemistry for the synthesis of polyethers. The primary driving force for this polymerization is the relief of ring strain. Generally, oxetanes can be polymerized through cationic, and to a lesser extent, anionic and coordination mechanisms.

Cationic ring-opening polymerization is the most common and industrially relevant method for the polymerization of oxetanes. The process is initiated by electrophilic species that attack the oxygen atom of the oxetane ring, leading to the formation of a tertiary oxonium ion. This active species then propagates by reacting with subsequent monomer units.

The initiation of CROP of oxetanes can be achieved through various systems:

Protonic Acids: Strong acids such as trifluoromethanesulfonic acid (TfOH) can directly protonate the oxygen atom of the oxetane ring, forming a secondary oxonium ion which is then attacked by a monomer molecule to generate the propagating tertiary oxonium ion.

Lewis Acids: Lewis acids like boron trifluoride (BF₃), aluminum trichloride (AlCl₃), and tin tetrachloride (SnCl₄) are potent initiators, often in the presence of a co-initiator or proton source (e.g., water, alcohol). The Lewis acid coordinates with the oxygen atom of the oxetane, facilitating the ring-opening by a nucleophilic attack from another monomer molecule.

Photoinitiators: Photoinitiated CROP employs photoacid generators (PAGs), such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), which upon UV irradiation, generate a strong Brønsted acid that initiates the polymerization. This method is particularly useful for applications in coatings, adhesives, and 3D printing.

While these initiation mechanisms are well-established for various oxetane derivatives, specific studies detailing their application to 2-propyl-3-ethyloxetane are not present in the current body of scientific literature.

Propagation in CROP of oxetanes proceeds via a nucleophilic attack of the oxygen atom of a monomer on one of the α-carbon atoms of the propagating tertiary oxonium ion. This regenerates the oxonium ion at the chain end, allowing for the sequential addition of monomer units.

Chain transfer reactions can also occur, which limit the molar mass of the resulting polymer and can introduce branching. rubbernews.com These processes can involve the transfer of a proton from the active chain end to a monomer molecule, the solvent, or another polymer chain. Intermolecular chain transfer to the polymer backbone can lead to branched structures, as the newly formed active site on the polymer chain can initiate the growth of a new branch.

The choice of initiator and reaction conditions significantly impacts the architecture of the resulting polyether. Living or controlled polymerization, which allows for the synthesis of polymers with predictable molar masses and narrow molar mass distributions, can be achieved with specific initiator systems and under carefully controlled conditions. For instance, the use of certain initiators can lead to the formation of block copolymers by sequential monomer addition. However, without specific studies on this compound, the precise influence of different initiators on its polymer architecture remains speculative.

Anionic ring-opening polymerization of oxetanes is less common and generally requires strong nucleophiles, such as organometallic compounds (e.g., alkyllithium or sodium naphthalene), to initiate the reaction. The initiation involves the nucleophilic attack on one of the α-carbon atoms of the oxetane ring, leading to the formation of an alkoxide anion as the propagating species.

The reactivity in AROP is highly dependent on the substituents on the oxetane ring. Electron-withdrawing groups can facilitate the nucleophilic attack and enhance the polymerization rate. There is currently no available research that specifically investigates the anionic ring-opening polymerization of this compound.

Photo-Induced and Radiation-Induced Polymerization

The ring-opening polymerization of oxetanes, including this compound, can be initiated using high-energy sources such as ultraviolet (UV) light or ionizing radiation (e.g., gamma rays or electron beams). nih.gov These methods offer spatial and temporal control over the initiation process and can be performed at ambient temperatures without the need for chemical initiators that might leave residues.

Photo-Induced Polymerization: This process typically involves a cationic mechanism initiated by a photoinitiator, such as a diaryliodonium or triarylsulfonium salt. researchgate.net Upon UV irradiation, the photoinitiator undergoes photolysis to generate a strong Brønsted acid. This acid protonates the oxygen atom of the this compound ring, creating a tertiary oxonium ion. The high ring strain of the oxetane (approximately 107 kJ/mol) facilitates the subsequent ring-opening, which is the rate-determining step for many substituted oxetanes. radtech.org The propagation proceeds as the active oxonium ion at the chain end attacks another monomer molecule. However, the stability of the tertiary oxonium ion intermediate can sometimes lead to a significant induction period before rapid polymerization occurs. radtech.org

Radiation-Induced Polymerization: Ionizing radiation provides an alternative method for initiating the ROP of this compound. nih.gov High-energy radiation can generate reactive species, including cations and free radicals, within the monomer or solvent system. nih.gov In the context of oxetane polymerization, the cationic pathway is generally favored. The radiation can directly ionize the oxetane monomer to create a radical cation, which then initiates the cationic polymerization cascade. This technique is highly efficient for producing crosslinked polymer networks and can be used for bulk polymerization or for grafting onto other polymer substrates. mdpi.com The degree of crosslinking and the final properties of the resulting poly(this compound) can be controlled by adjusting the absorbed radiation dose. mdpi.com

Kinetics and Thermodynamics of this compound Polymerization

Rate Constant Determination for Initiation, Propagation, and Termination

Initiation: The formation of the initial active species (the oxonium ion) from the monomer and initiator (I). The rate of initiation (Ri) is given by Ri = ki[I][M].

Propagation: The addition of monomer units to the growing polymer chain. The rate of propagation (Rp) is Rp = kp[P*][M].

Termination/Transfer: Reactions that deactivate the growing chain, limiting the final molecular weight.

Kinetic studies on analogous systems, such as 3,3-bis(chloromethyl)oxetane, have shown that the polymerization is first order with respect to both the monomer and the catalyst concentrations under certain conditions. researchgate.net The rate constants (k) for these processes are typically determined experimentally using techniques like dilatometry, which measures the volume change upon polymerization, or spectroscopic methods (NMR or FTIR) that monitor the disappearance of the monomer over time.

Below is a representative table illustrating the type of kinetic data obtained for the cationic ROP of a substituted oxetane, which would be analogous to what one would determine for this compound.

| Parameter | Symbol | Typical Value Range (L mol⁻¹ s⁻¹) | Method of Determination |

|---|---|---|---|

| Propagation Rate Constant | k_p | 10⁻³ - 10⁻¹ | NMR Spectroscopy, Dilatometry |

| Termination Rate Constant | k_t | 10⁻⁵ - 10⁻³ | Molecular Weight Distribution Analysis |

| Chain Transfer Rate Constant | k_tr | 10⁻⁴ - 10⁻² | Molecular Weight vs. Conversion Analysis |

Equilibrium Polymerization and Ceiling Temperature Considerations

The ring-opening polymerization of cyclic monomers like this compound is a reversible process that can reach an equilibrium between the monomer and the polymer. This equilibrium is governed by the Gibbs free energy of polymerization (ΔGp), which is composed of enthalpic (ΔHp) and entropic (ΔSp) contributions (ΔGp = ΔHp - TΔSp).

Polymerization is thermodynamically favorable when ΔGp is negative. For oxetanes, the primary driving force for polymerization is the relief of ring strain, which results in a large negative (exothermic) enthalpy of polymerization (ΔHp). The entropy of polymerization (ΔSp) is typically negative, as the disordered monomer molecules become ordered in the polymer chain.

The ceiling temperature (Tc) is the temperature at which the rate of polymerization and depolymerization are equal (ΔGp = 0), and thus no net polymer is formed above this temperature. It is defined as Tc = ΔHp / (ΔSp + R ln[M]e), where [M]e is the equilibrium monomer concentration. For most oxetane polymerizations, the ceiling temperature is relatively high due to the significant negative ΔHp, meaning the equilibrium strongly favors the polymer at typical reaction temperatures. researchgate.net

| Monomer Type | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) | Typical Ceiling Temperature (°C) |

|---|---|---|---|

| Substituted Oxetanes | -80 to -100 | -100 to -130 | > 300 |

| Ethylene Oxide | -94 | - | - |

| Tetrahydrofuran (B95107) | -23 | -79 | 80 |